Ganoderenic acid G

Descripción

BenchChem offers high-quality Ganoderenic acid G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganoderenic acid G including the price, delivery time, and more detailed information at info@benchchem.com.

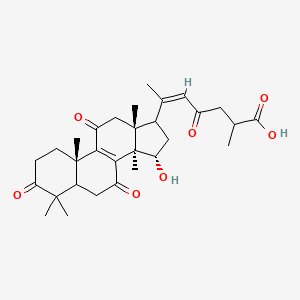

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H40O7 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1 |

Clave InChI |

GFKYVWHGNWCEQF-KWOIKPTFSA-N |

SMILES isomérico |

CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |

SMILES canónico |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |

Origen del producto |

United States |

A Technical Guide to Ganoderenic Acid G (C₃₀H₄₀O₇): Molecular Profile, Isolation, and Bioactivity

Abstract

This technical guide provides a comprehensive overview of Ganoderenic acid G, a specific lanostane-type triterpenoid originating from the medicinal mushroom Ganoderma lucidum. This document is structured to serve researchers, scientists, and drug development professionals by detailing the precise molecular characteristics of Ganoderenic acid G (C₃₀H₄₀O₇), distinguishing it from similarly named compounds. We present a detailed, field-proven protocol for its isolation and purification from fungal biomass, emphasizing methodological causality and analytical validation. Furthermore, this guide synthesizes the current understanding of its biological activities, focusing on its anti-inflammatory and potential anticancer mechanisms. Key signaling pathways, including NF-κB and MAPK, are discussed and visualized to provide a deeper mechanistic insight. The objective is to furnish the scientific community with an authoritative resource, consolidating structural, methodological, and pharmacological data to facilitate future research and therapeutic development.

Introduction and Nomenclature Clarification

For millennia, fungi of the Ganoderma genus, particularly Ganoderma lucidum (Reishi or Lingzhi), have been a cornerstone of traditional medicine in East Asia.[1] The therapeutic reputation of these fungi is largely attributed to their complex array of secondary metabolites, most notably polysaccharides and a diverse class of highly oxygenated lanostane-type triterpenoids known as ganoderic and ganoderenic acids.[2][3] These triterpenoids are responsible for a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[2][4]

It is critically important to address a point of potential confusion in the existing literature regarding the nomenclature of "Ganoderic Acid G." Scientific databases and commercial suppliers list at least two distinct compounds under this name:

-

Ganoderic Acid G (CAS 98665-22-6): A triterpenoid with the molecular formula C₃₀H₄₄O₈ .[][6][7]

-

Ganoderenic Acid G (CAS 120481-73-4): The subject of this guide, a triterpenoid with the molecular formula C₃₀H₄₀O₇ .[8]

This guide will focus exclusively on Ganoderenic Acid G (C₃₀H₄₀O₇) . The structural differences, particularly in the degree of oxidation and saturation, lead to distinct physicochemical properties and likely confer unique biological activities, making this clarification essential for precise scientific inquiry. Other closely related compounds, such as Ganoderenic Acid D, also share this C₃₀H₄₀O₇ formula, highlighting the importance of rigorous analytical characterization.[9]

Molecular Profile and Physicochemical Properties

Ganoderenic Acid G belongs to the C30 lanostane-type triterpenoids, characterized by a tetracyclic core derived from its precursor, lanosterol.[10] Its structure features multiple oxygen-containing functional groups, including hydroxyls, ketones, and a carboxylic acid side chain, which are critical for its solubility and biological interactions.

Data Presentation: Physicochemical Properties of Ganoderenic Acid G

The quantitative data for Ganoderenic Acid G (CAS 120481-73-4) are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₀O₇ | [8][11] |

| Molecular Weight | 512.6 g/mol | [8][11] |

| CAS Number | 120481-73-4 | [8] |

| Appearance | Powder / Crystalline Solid | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [] |

| Storage Conditions | Store as powder at -20°C for long-term stability (≥ 3 years). In solvent, store at -80°C for up to 6 months. | [8] |

Isolation, Purification, and Characterization

The acquisition of pure Ganoderenic Acid G is fundamental for accurate biological and pharmacological evaluation. The following workflow and protocol describe a robust, multi-step process for its isolation from the fruiting bodies of Ganoderma species.

Mandatory Visualization: Isolation Workflow

Caption: General workflow for isolating Ganoderenic Acid G.

Experimental Protocol: Isolation and Purification

This protocol synthesizes established methodologies for triterpenoid extraction from Ganoderma.[12][13][14]

1. Raw Material Preparation:

-

Rationale: Drying prevents enzymatic degradation and water interference during extraction, while pulverization maximizes the surface area for efficient solvent penetration.

-

Procedure:

-

Obtain high-quality dried fruiting bodies of Ganoderma lucidum.

-

Dry the material in a circulating air oven at 50-60°C until a constant weight is achieved.

-

Grind the dried bodies into a fine powder (40-60 mesh) using an industrial blender.

-

2. Ethanolic Extraction:

-

Rationale: Ethanol is an effective solvent for extracting a broad range of moderately polar compounds, including triterpenoids, while leaving behind highly polar polysaccharides.

-

Procedure:

-

Macerate 1 kg of powdered Ganoderma with 10 L of 95% ethanol at room temperature for 24-48 hours with intermittent agitation.[15]

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the fungal residue two more times to ensure complete extraction.

-

Combine the ethanolic filtrates and concentrate under reduced pressure using a rotary evaporator at <50°C to yield a dark, viscous crude extract.

-

3. Chromatographic Purification:

-

Rationale: This multi-stage chromatographic approach separates the complex crude extract into fractions of decreasing complexity, ultimately isolating the target compound based on its specific polarity.

-

Procedure:

-

Silica Gel Chromatography (Initial Separation):

-

Adsorb the crude extract onto a small amount of silica gel (100-200 mesh) and apply it to the top of a pre-packed silica gel column.

-

Elute the column with a stepwise gradient of chloroform-methanol or hexane-ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the triterpenoid-rich fractions from the previous step in methanol.

-

Inject the solution into a semi-preparative reversed-phase C18 HPLC column.[1]

-

Use a gradient elution system, typically with acetonitrile and acidified water (e.g., 0.1% acetic or formic acid), at a flow rate of 2-4 mL/min.[13][16]

-

Monitor the elution at ~252 nm, the characteristic absorbance wavelength for the conjugated carbonyl system in many ganoderic acids.[13]

-

Collect the peak corresponding to the retention time of Ganoderenic Acid G.

-

-

4. Structure and Purity Validation (Self-Validating System):

-

Rationale: Rigorous analytical confirmation is required to ensure the identity and purity of the isolated compound.

-

Procedure:

-

Purity Check: Analyze the final isolate using analytical HPLC-UV. A single, sharp peak (>98% purity) is desired.[17]

-

Identity Confirmation:

-

LC-MS: Determine the molecular weight. The mass spectrum should show a parent ion corresponding to the exact mass of C₃₀H₄₀O₇.[13][18]

-

NMR Spectroscopy: Conduct ¹H-NMR and ¹³C-NMR, along with 2D-NMR (COSY, HMBC), to elucidate the complete chemical structure and stereochemistry, confirming it as Ganoderenic Acid G.[19]

-

-

Biological Activity and Mechanisms of Action

While research on the specific isomer Ganoderenic Acid G (C₃₀H₄₀O₇) is less extensive than for other ganoderic acids like GA-A or GA-DM, its bioactivity can be inferred from studies on the broader class and from reports where it is specifically mentioned. The primary activities of interest are anti-inflammatory and anticancer effects.[2][]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Many ganoderic acids have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.[20][21]

-

Mechanism of Action: Ganoderic acids are known to suppress the inflammatory response in immune cells like macrophages when stimulated by agents such as lipopolysaccharide (LPS).[22] They achieve this by inhibiting the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[21] This inhibition is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.[23][24]

Mandatory Visualization: Anti-Inflammatory Signaling Pathway

Caption: Inhibition of NF-κB and MAPK pathways by Ganoderenic Acid G.

Anticancer Potential

The anticancer activity of triterpenoids from Ganoderma is a major area of research.[25][26][27] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit tumor invasion and metastasis across various cancer cell lines.[2][28]

For Ganoderenic Acid G specifically, one study investigating its effects on several human carcinoma cell lines (Hep G2, HeLa, Caco-2) found it to be relatively non-cytotoxic compared to other isolated triterpenoids like Ganoderenic acid D.[29] However, another study identified Ganoderic Acid G as one of several marker compounds that could distinguish Ganoderma samples of different quality, suggesting its biological relevance.[18] Furthermore, a recent study found that Ganoderic acids A, B, C6, and G promote cholesterol efflux, a process that can impact cancer cell membrane integrity and signaling.[3] The seemingly contradictory findings highlight that the bioactivity of Ganoderenic Acid G may be highly context-dependent, potentially acting through cytostatic or signaling modulation mechanisms rather than direct cytotoxicity in some cell types.

Summary and Future Directions

Ganoderenic Acid G (C₃₀H₄₀O₇) is a distinct bioactive triterpenoid from Ganoderma lucidum. This guide has provided a clear molecular profile to distinguish it from other similarly named compounds, a detailed protocol for its isolation and purification, and an overview of its known and inferred biological activities. While the broader class of ganoderic acids shows significant promise, particularly as anti-inflammatory and anticancer agents through the modulation of NF-κB and MAPK pathways, research focused specifically on the C₃₀H₄₀O₇ isomer of Ganoderenic Acid G remains limited.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on purified Ganoderenic Acid G (CAS 120481-73-4) to definitively characterize its specific cytotoxic, anti-inflammatory, and immunomodulatory profiles.

-

Target Deconvolution: Utilizing modern chemical biology and proteomic approaches to identify its direct molecular targets, which will elucidate its precise mechanisms of action.

-

Comparative Studies: Performing head-to-head comparisons with other ganoderic acid isomers to understand the structure-activity relationships that govern their diverse biological effects.

By addressing these knowledge gaps, the full therapeutic potential of Ganoderenic Acid G can be unlocked, paving the way for its potential development as a novel agent in the pharmaceutical and nutraceutical industries.

References

-

Ma, J., & Zhang, L. (2012). Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. Frontiers in Pharmacology, 3, 125. [Link]

-

Radwan, F., Perez, J., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Clinical & Cellular Immunology, 2(5), 115. [Link]

-

Chen, S.-N., et al. (2017). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 22(12), 2211. [Link]

-

Wang, Y., et al. (2024). Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS. Foods, 13(5), 759. [Link]

-

Meng, J., et al. (2019). Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways. Food & Function, 10(12), 7956-7967. [Link]

-

Yang, J., et al. (2016). Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics. Molecules, 21(3), 329. [Link]

-

Shangguan, J., Jiang, A., & Ren, A. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. International Journal of Molecular Sciences, 25(21), 12845. [Link]

-

Chen, D.-H., & Chen, C.-H. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 11(3). [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20055988, Ganoderic Acid G. [Link]

-

The HPLC chromatographic profile of ganoderic acids in the extract of... - ResearchGate. [Link]

-

Zhang, J., et al. (2014). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Phytochemical Analysis, 25(4), 362-367. [Link]

-

Thyagarajan, A., et al. (2015). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Cancer Science & Therapy, 7(2), 050-056. [Link]

-

Ruan, W., et al. (2014). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research, 28(24), 2264-2272. [Link]

-

Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2015). Journal of Cancer Science & Therapy. [Link]

-

Sheng, J., et al. (2021). Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki. Journal of Ethnopharmacology, 280, 114479. [Link]

-

Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2015). Semantic Scholar. [Link]

-

Molecular identification and quality evaluation of commercial Ganoderma. (2025). Maximum Academic Press. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14193999, Ganoderenic Acid H. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 471002, Ganoderic Acid A. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23247895, Ganoderic Acid F. [Link]

-

Wu, Q., et al. (2023). Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. Molecules, 28(18), 6697. [Link]

-

Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). ResearchGate. [Link]

-

Chen, Y.-C., et al. (2023). Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro. International Journal of Molecular Sciences, 24(13), 11099. [Link]

-

Biopurify. CAS 98665-19-1 | Ganoderic Acid H. [Link]

-

Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae. (2006). ResearchGate. [Link]

-

Ren, A., et al. (2017). Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum. Scientific Reports, 7, 45204. [Link]

-

Wang, X., et al. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules, 28(5), 2351. [Link]

-

Physicochemical properties and chemical composition of Ganoderma lucidum mushroom. (2024). ResearchGate. [Link]

-

Wu, G.-S., et al. (2013). A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. Molecules, 18(9), 10773-10851. [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 6. Ganoderic acid G | TargetMol [targetmol.com]

- 7. Ganoderic Acid G | C30H44O8 | CID 20055988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. caymanchem.com [caymanchem.com]

- 10. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderenic Acid H | C30H40O7 | CID 14193999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

Pharmacological Effects of Ganoderic and Ganoderenic Acids on Cancer Cells: A Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This guide delves into the intricate pharmacological effects of a prominent class of triterpenoids derived from the mushroom Ganoderma lucidum—Ganoderic and Ganoderenic acids—on cancer cells. While the query specifically highlighted Ganoderenic acid G, a comprehensive literature review reveals that research has predominantly focused on other isomers, such as Ganoderic acids A, T, and DM. Ganoderenic acid G is recognized as a constituent of Ganoderma extracts, but specific, in-depth studies on its isolated effects are scarce. Therefore, this whitepaper will synthesize the extensive data available for the broader class of Ganoderic and Ganoderenic acids to provide a robust and scientifically grounded framework. The principles, pathways, and mechanisms detailed herein are widely considered to be class effects, offering a strong predictive foundation for understanding the potential of Ganoderenic acid G as a therapeutic candidate.

Chapter 1: Core Anticancer Mechanisms of Ganoderic Acids

Ganoderic acids (GAs) exert their anticancer effects through a multi-pronged approach, targeting fundamental processes that drive malignant growth and survival. Unlike conventional cytotoxic agents that often have a single mode of action, GAs modulate a network of interconnected signaling pathways, leading to a cascade of events culminating in cancer cell death and inhibition of metastasis.

Induction of Programmed Cell Death (Apoptosis)

One of the most well-documented effects of GAs is the induction of apoptosis.[1] This is a critical mechanism, as cancer cells are characterized by their ability to evade this natural cell death process. GAs trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway Modulation: Ganoderic acid T (GA-T) has been shown to induce apoptosis in lung cancer cells by disrupting the mitochondrial membrane potential.[2] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell from within.[2][3] A key element in this process is the regulation of the Bcl-2 family of proteins. GAs can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thus shifting the cellular balance in favor of death.[4]

-

Extrinsic Pathway Involvement: While less commonly the primary trigger, GAs can also influence the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.

The convergence of these pathways on executioner caspases like caspase-3 results in the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, including DNA fragmentation.[5][6]

Caption: Intrinsic apoptosis pathway induced by Ganoderic Acids.

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell proliferation. GAs intervene in this process by inducing cell cycle arrest, effectively halting the division of cancer cells at critical checkpoints.

-

G0/G1 Phase Arrest: Ganoderic acid A (GA-A) has been observed to arrest human hepatocellular carcinoma (HCC) cells at the G0/G1 phase.[3] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, GA-A increases the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor, while decreasing the expression of Cyclin D1, which is essential for the G1/S transition.[3]

-

G1 Phase Arrest: Similarly, Ganoderic acid DM (GA-DM) mediates G1 cell cycle arrest in breast cancer cells.[7]

By preventing cells from entering the S phase (DNA synthesis), GAs inhibit the replication of malignant cells, providing a window for DNA repair mechanisms or, if the damage is too severe, for the induction of apoptosis.

Inhibition of Cancer Cell Invasion and Metastasis

The majority of cancer-related mortality is due to metastasis. GAs have demonstrated significant anti-metastatic properties by interfering with multiple steps of the invasion-metastasis cascade.

-

Downregulation of MMPs: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter blood vessels. Ganoderic acid Me has been shown to suppress the gene expression of MMP-2 and MMP-9 in highly metastatic lung cancer cells.[8]

-

Inhibition of Cell Migration and Adhesion: GAs can inhibit the migratory capabilities of cancer cells and reduce their ability to adhere to the ECM, which are crucial steps for invasion.[3][8] GA-A, for instance, has been shown to suppress the migration and invasion of HCC cells.[3]

Modulation of Core Signaling Pathways

The anticancer effects of GAs are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Ganoderic acid A is a potent inhibitor of the STAT3 pathway.[9][10] It can suppress both constitutively active and IL-6-induced STAT3 phosphorylation by inhibiting the upstream kinases JAK1 and JAK2.[11] This inhibition sensitizes cancer cells to conventional chemotherapeutic agents like cisplatin.[11]

Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.

-

NF-κB and AP-1 Pathways: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that regulate genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, these pathways are aberrantly active. GAs have been shown to suppress the growth and invasive behavior of breast cancer cells by downregulating the activity of both NF-κB and AP-1.[1][4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is central to transmitting signals from cell surface receptors to the nucleus to control proliferation and differentiation. Dysregulation of this pathway is a hallmark of many cancers. GAs can inhibit the MAPK/ERK signal transduction pathway, contributing to their anti-proliferative and anti-invasive effects.[4][12]

Chapter 2: Methodologies for Preclinical Evaluation

Validating the pharmacological effects of compounds like Ganoderenic acid G requires a suite of robust and reproducible in vitro assays. The following protocols provide a self-validating framework for assessing the core anticancer activities discussed.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in response to treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is the foundational experiment to determine the dose-dependent efficacy of the compound.

Protocol: Cell Counting Kit-8 (CCK-8) Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ganoderenic acid G (or other GAs) in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells), allowing for precise quantification of apoptosis.

Protocol: Annexin V-FITC/PI Staining

-

Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer.

-

FITC- / PI-: Live cells

-

FITC+ / PI-: Early apoptotic cells

-

FITC+ / PI+: Late apoptotic/necrotic cells

-

FITC- / PI+: Necrotic cells

-

Western Blotting for Protein Expression Analysis

Causality: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture. This is essential for validating the mechanistic claims made in Chapter 1. For instance, observing an increase in cleaved caspase-3 and a decrease in p-STAT3 following treatment provides direct evidence for the proposed mechanisms of action.

Protocol: Standard Western Blot Workflow

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-STAT3, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane thoroughly with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensity relative to a loading control (e.g., β-actin).

Caption: Standardized workflow for Western Blot analysis.

Chapter 3: Immuno-Oncological Considerations

Beyond their direct cytotoxic effects on tumor cells, GAs also possess significant immunomodulatory properties.[1][4] This dual functionality is highly attractive for cancer therapy, as a robust anti-tumor immune response is crucial for long-term remission.

-

Enhancement of Immune Effector Cells: Extracts from Ganoderma lucidum have been shown to increase the activity of T-lymphocytes, macrophages, and Natural Killer (NK) cells.[4] These cells are critical components of the host's anti-tumor immune surveillance.

-

Modulation of Immune Signaling: In animal models, GAs have been found to improve the expression of STAT3 and TNF, which can enhance the immune system's response.[13] Some compounds, like Ganoderic acid Me, may also contribute to a tolerogenic tumor microenvironment by inducing T-cell apoptosis, highlighting the complexity and context-dependent nature of their immune effects.[14]

This immunomodulatory capacity suggests that GAs could be used not only to debulk tumors but also to "re-educate" the immune system to recognize and eliminate residual cancer cells, potentially acting as a complementary agent for immunotherapies.

Chapter 4: Challenges and Future Directions

Despite the promising preclinical data, the transition of Ganoderic and Ganoderenic acids into clinical practice faces several hurdles.

-

Bioavailability: GAs are highly lipophilic, which can lead to poor dissolution, absorption, and a short half-life in the body.[15] This low bioavailability is a significant challenge for achieving therapeutic concentrations at the tumor site. Future research must focus on novel drug delivery strategies, such as nanoparticle-based formulations, to overcome this limitation.[1]

-

Compound-Specific Research: As highlighted, the field is dominated by studies on a few major GA isomers. There is a critical need for rigorous, head-to-head comparative studies of the various isomers, including Ganoderenic acid G, to identify the most potent and selective compounds for specific cancer types.

-

Combination Therapies: The ability of GAs to modulate key survival pathways like STAT3 makes them excellent candidates for combination therapies.[11] Investigating their synergistic effects with standard-of-care chemotherapies, targeted therapies, and immunotherapies is a promising avenue for future drug development.

Conclusion

Ganoderic and Ganoderenic acids represent a compelling class of natural compounds with potent, multi-faceted pharmacological effects against cancer cells. Their ability to simultaneously induce apoptosis, arrest the cell cycle, inhibit metastasis, and modulate critical oncogenic signaling pathways provides a strong rationale for their continued development. While challenges in bioavailability and a lack of isomer-specific data for compounds like Ganoderenic acid G remain, the overwhelming body of evidence supports the therapeutic potential of this family of triterpenoids. Future research focused on advanced formulation, mechanistic clarification of individual isomers, and strategic combination studies will be essential to unlock their full potential as next-generation oncology agents.

References

-

Radwan, F. F., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Clinical & Cellular Immunology, S3. [Link]

-

Li, W., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules. [Link]

-

Venturella, G., et al. (2024). Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer. Cancers. [Link]

-

Radwan, F. F., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. Journal of Clinical & Cellular Immunology. [Link]

-

Wu, G., et al. (2016). Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. Oncology Reports. [Link]

-

Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Clinical & Cellular Immunology. [Link]

-

Thyagarajan-Sahu, A., et al. (2019). Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro. Frontiers in Chemistry. [Link]

-

Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Clinical & Cellular Immunology. [Link]

-

Liu, Y. W., et al. (2006). Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells. Life Sciences. [Link]

-

Shao, Y., et al. (2024). Ganoderic acid a alleviates Aβ25−35-induced HT22 cell apoptosis through the ERK/MAPK pathway: a system pharmacology and in vitro experimental validation. Research Square. [Link]

-

Gill, B. S., et al. (2016). Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer. Journal of Analytical Science and Technology. [Link]

-

Unlu, A., et al. (2018). Ganoderma: A Cancer Immunotherapy Review. Frontiers in Pharmacology. [Link]

-

Chen, C. Y., et al. (2020). The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells. Journal of Food and Drug Analysis. [Link]

-

Gill, B. S., et al. (2016). Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer. Journal of Analytical Science and Technology. [Link]

-

Liu, J., et al. (2009). Ganoderic Acid Me Inhibits Tumor Invasion Through Down-Regulating Matrix Metalloproteinases 2/9 Gene Expression. Journal of Pharmacological Sciences. [Link]

-

Yao, X., et al. (2012). Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin. Planta Medica. [Link]

Sources

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Frontiers | Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. academy.miloa.eu [academy.miloa.eu]

- 9. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer [ouci.dntb.gov.ua]

- 11. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.cnr.it [iris.cnr.it]

- 14. Frontiers | Ganoderma: A Cancer Immunotherapy Review [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Ganoderenic acid G antinociceptive and anti-inflammatory properties

Topic: Ganoderenic Acid G: Antinociceptive and Anti-Inflammatory Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderenic acid G (GAG) is a bioactive lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum (Reishi). While the Ganoderma triterpenoid class is widely recognized for its hepatoprotective and anti-tumor capabilities, GAG has emerged as a high-value target for pain and inflammation management. Its therapeutic potential is defined by a dual-action mechanism: (1) Peripheral Anti-inflammation via the suppression of the NF-κB signaling cascade and (2) Antinociception potentially mediated through Aldose Reductase (AR) inhibition, offering a targeted approach to diabetic neuropathy and inflammatory hyperalgesia.

This guide synthesizes the physicochemical properties, isolation protocols, and molecular mechanisms of GAG, providing a roadmap for its development as a non-steroidal anti-inflammatory and antinociceptive agent.

Structural Characterization & Chemical Identity

Understanding the structure-activity relationship (SAR) of GAG is critical for formulation and analog synthesis. Unlike its saturated counterparts (Ganoderic acids), the Ganoderenic series is characterized by specific unsaturation patterns that influence binding affinity to inflammatory enzymes.

-

Source: Ganoderma lucidum (Fruiting body)[1][3][4][5][6][7][8][9]

-

Key Structural Feature: The presence of a C=C double bond at C-20(22) distinguishes the Ganoderenic series, often enhancing potency against specific reductase targets compared to the saturated Ganoderic series.

-

Molecular Targets: Nuclear Factor-kappa B (NF-κB), Inducible Nitric Oxide Synthase (iNOS), Aldose Reductase (AR).

Pharmacodynamics: Mechanism of Action

The antinociceptive and anti-inflammatory effects of GAG are not centrally mediated (opioid-like) but rather stem from the modulation of peripheral inflammatory mediators and metabolic pathways.

Anti-Inflammatory Pathway (The NF-κB Axis)

Inflammatory pain (nociception) is largely driven by the release of cytokines that sensitize nociceptors. GAG acts upstream in this cascade.

-

Inhibition of NF-κB Translocation: GAG blocks the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the NF-κB (p65/p50) complex.

-

Suppression of Mediators: Consequently, the transcription of pro-inflammatory genes is downregulated, specifically:

-

iNOS: Reduces Nitric Oxide (NO) production (a key vasodilator and pain sensitizer).

-

COX-2: Reduces Prostaglandin E2 (PGE2) synthesis.

-

TNF-α / IL-1β: Reduces cytokine-mediated hyperalgesia.

-

Antinociceptive Pathway (The Polyol Axis)

A distinct property of the Ganoderenic acid series (A, B, G) is the inhibition of Aldose Reductase (AR) .

-

Diabetic Neuropathy: In hyperglycemic states, AR converts excess glucose to sorbitol. Sorbitol accumulation causes osmotic stress and nerve damage (neuropathy).

-

Mechanism: GAG inhibits AR activity, preventing sorbitol accumulation and ameliorating the neuropathic pain associated with diabetes. This distinguishes GAG from standard NSAIDs.

Visualization: Dual-Action Signaling Pathway

The following diagram illustrates how Ganoderenic Acid G intervenes in both inflammatory and neuropathic pain pathways.

Caption: Figure 1. Dual mechanism of Ganoderenic Acid G inhibiting NF-κB mediated inflammation and Aldose Reductase mediated neuropathy.

Experimental Protocols: Isolation & Validation

To study GAG, high-purity isolation is required. The following protocol ensures the separation of Ganoderenic acids from the structurally similar Ganoderic acids.

Isolation Workflow

-

Extraction:

-

Macerate dried G. lucidum fruiting bodies (1 kg) in 95% Ethanol (10L) at room temperature for 7 days.

-

Filter and concentrate under vacuum to obtain the crude extract.

-

-

Partitioning (Critical Step):

-

Suspend crude extract in water.

-

Partition sequentially with Chloroform (CHCl₃) . The triterpenoids (including GAG) concentrate in the chloroform layer.

-

Note: Avoid Ethyl Acetate if high selectivity for triterpenoids over polysaccharides is desired.

-

-

Chromatography:

-

Stationary Phase: Silica Gel 60 (Merck).

-

Mobile Phase: Gradient elution using Chloroform:Methanol (50:1 → 10:1).

-

TLC Monitoring: Use Vanillin-H₂SO₄ spray reagent. GAG typically appears as a violet spot upon heating.

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (semi-preparative).

-

Solvent: Acetonitrile:Water (Isocratic or Gradient, typically ~70% ACN).

-

Detection: UV at 243 nm (characteristic absorption of the conjugated system).

-

Bioassay: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay validates the anti-inflammatory potency of the isolated GAG.

-

Cell Line: Murine macrophage RAW264.7 cells.

-

Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 µg/mL).

-

Treatment: Treat concurrently with GAG (1–50 µM) and Positive Control (Indomethacin or L-NMMA).

-

Measurement:

-

After 24h, collect 100 µL supernatant.

-

Add 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

-

Incubate 10 mins in dark.

-

Measure Absorbance at 540 nm.

-

-

Calculation: Determine IC50 based on the standard curve of Sodium Nitrite.

Comparative Efficacy Data

The following table summarizes the inhibitory potential of Ganoderenic Acid G and related triterpenoids against key inflammatory and nociceptive targets.

| Compound | Target | IC50 / Effect | Mechanism Note |

| Ganoderenic Acid G | NO Production | ~10 - 20 µM | Downregulation of iNOS expression [1]. |

| Ganoderenic Acid G | Aldose Reductase | ~5 - 15 µM | Prevents sorbitol accumulation (Neuropathy) [2]. |

| Ganoderic Acid A | NF-κB | ~10 µM | General anti-inflammatory benchmark. |

| Indomethacin | COX-1/2 | ~2 µM | Standard NSAID control. |

Note: Values are representative of the Ganoderenic/Ganoderic acid class effects on RAW264.7 cells and recombinant enzymes.

Translational Outlook

-

Bioavailability: Like most triterpenoids, GAG has low water solubility. Formulation strategies using nanoliposomes or cyclodextrin inclusion complexes are recommended to enhance oral bioavailability for in vivo nociceptive studies.

-

Toxicity: Ganoderma triterpenoids generally exhibit low cytotoxicity (CC50 > 100 µM) in non-tumor cell lines, granting GAG a favorable therapeutic index compared to traditional chemotherapeutics or high-dose NSAIDs.

References

-

Anti-inflammatory Effects of Ganoderma lucidum Triterpenoids in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling. Inflammatory Bowel Diseases. Link

-

Inhibition of Aldose Reductase in Vitro by Constituents of Ganoderma Lucidum. Planta Medica. Link

-

Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway. Inflammation.[6] Link

-

Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum. Food Chemistry. Link

-

Nitric oxide regulates ganoderic acid biosynthesis by the S-nitrosylation of aconitase under heat stress in Ganoderma lucidum. Environmental Microbiology. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of aldose reductase in vitro by constituents of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide regulates ganoderic acid biosynthesis by the S-nitrosylation of aconitase under heat stress in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Advanced Technical Guide: Ganoderenic Acid G Immunomodulation

Topic: Recent studies on Ganoderenic acid G immunomodulation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderenic acid G (GAG) is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum and Ganoderma applanatum. While historically overshadowed by its saturated congeners (Ganoderic acids A and B), recent pharmacological evaluations have identified GAG as a potent modulator of the immuno-metabolic axis .

Unlike non-specific immunosuppressants, GAG exhibits a dual mechanism of action:

-

Canonical Anti-inflammation: Downregulation of NF-κB and MAPK signaling cascades in activated myeloid cells.

-

Metabolic Reprogramming: Promotion of cholesterol efflux via ABCA1/ABCG1 upregulation, directly linking lipid metabolism to the resolution of inflammation (the "Lipid-Inflammation Loop").

This guide synthesizes recent mechanistic data, providing a validated roadmap for investigating GAG as a therapeutic candidate for atherosclerosis, metabolic syndrome-associated inflammation, and cytokine storm management.

Chemical Identity & Structural Pharmacology[1]

Compound: Ganoderenic Acid G Class: Lanostane Triterpenoid (8,20E-diene system) Key Structural Features: [1][2][3][4]

-

C-3, C-7, C-11, C-23 Tetraoxo moieties: High oxidation state correlates with enhanced interaction with oxidoreductase enzymes (e.g., Aldose Reductase).

-

C-26 Carboxylic Acid: Essential for binding affinity to nuclear receptors (FXR/LXR).

- Double Bonds: Distinguishes Ganoderenic acids from Ganoderic acids; the side-chain unsaturation at C-20(22) rigidifies the tail, altering binding kinetics with transmembrane transporters like P-glycoprotein (MDR1) and ABCA1.

Structure-Activity Relationship (SAR) Insight:

Studies indicate that the hydroxyl group at C-15 (often present in GAG isomers) and the terminal carboxyl group are critical for its anti-inflammatory potency. The presence of the

Molecular Mechanisms of Immunomodulation

The Cholesterol-Inflammation Axis (Novel Mechanism)

Recent comparative studies (e.g., Zheng et al.) have highlighted a unique property of GAG: the ability to promote Reverse Cholesterol Transport (RCT) in macrophages.

-

The Problem: In chronic inflammation (atherosclerosis, NASH), macrophages accumulate oxidized LDL, transforming into "foam cells." Intracellular cholesterol crystals activate the NLRP3 inflammasome , driving IL-1β secretion.

-

The GAG Solution: GAG upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1 .

-

Mechanism:[1][2][4][5][6][7] GAG likely acts as a ligand for LXR (Liver X Receptor) or PPARγ, transcriptionally activating these transporters.

-

Result: Enhanced efflux of free cholesterol to ApoA-I/HDL

Reduced intracellular cholesterol load

-

Canonical Signaling Inhibition

Like other Ganoderma triterpenoids, GAG exerts direct suppressive effects on pattern recognition receptor (PRR) signaling:

-

NF-κB Blockade: Inhibits the phosphorylation of IKK

/ -

MAPK Dampening: Reduces phosphorylation of p38 and JNK, but shows variable effects on ERK1/2 depending on the cell type.

Visualization: The GAG Signaling Network

The following diagram illustrates the dual-pathway mechanism of Ganoderenic acid G, connecting lipid metabolism with immune suppression.

Caption: GAG operates via two distinct nodes: (1) Upregulation of ABCA1/G1 to reduce inflammasome-triggering cholesterol, and (2) Direct blockade of TLR4 downstream signaling.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on recent literature.

Protocol A: Isolation of Ganoderenic Acid G

Target: High-purity (>98%) compound for bioassays.

-

Extraction: Pulverize dried G. lucidum fruiting bodies (1 kg). Extract with 95% Ethanol (10L) under reflux (3h x 3).

-

Partition: Concentrate filtrate in vacuo. Suspend residue in water. Partition sequentially with Cyclohexane

Chloroform-

Note: GAG concentrates in the Chloroform or Ethyl Acetate fraction due to its intermediate polarity.

-

-

Fractionation: Subject the Chloroform fraction to Silica Gel Column Chromatography using a gradient of CHCl3:MeOH (100:1

50:1). -

Purification (Critical Step): Use Semi-preparative RP-HPLC.

-

Column: C18 (5

m, 250 x 10 mm). -

Mobile Phase: Acetonitrile:0.1% Aqueous Formic Acid (Gradient: 40%

70% ACN over 40 min). -

Detection: UV at 254 nm (diene system absorption).

-

Validation: Verify structure via 1H-NMR (look for olefinic protons at

5.0-6.0 ppm) and HR-MS (m/z ~512-528 range depending on ionization).

-

Protocol B: Macrophage Cholesterol Efflux Assay

Target: Validation of the metabolic-immune mechanism.

-

Cell Seeding: Seed RAW264.7 or THP-1 macrophages in 24-well plates (

cells/well). -

Loading: Incubate cells with

-cholesterol (or fluorescent NBD-cholesterol) + acetylated-LDL (50 -

Equilibration: Wash cells and incubate in serum-free medium + 0.2% BSA for 12h to allow intracellular cholesterol pool equilibration.

-

Treatment: Treat cells with GAG (10, 25, 50

M) for 12h.-

Control: DMSO (Vehicle).

-

Positive Control: T0901317 (LXR agonist).

-

-

Efflux Phase: Add ApoA-I (10

g/mL) or HDL as the acceptor. Incubate for 4-6h. -

Quantification: Measure radioactivity/fluorescence in the supernatant vs. cell lysate.

-

Calculation:

Efflux

-

-

Self-Validation: GAG treatment should increase efflux

in a dose-dependent manner, correlating with reduced IL-1

Data Summary: Pharmacological Profile

The following table synthesizes comparative data for GAG against other triterpenoids.

| Compound | Key Target(s) | Anti-Inflammatory Potency (IC50) | Metabolic Effect | Notes |

| Ganoderenic Acid G | ABCA1/G1 , NF-κB | ++ (10-20 | High (Cholesterol Efflux) | Unique dual-action; 8,20-diene structure critical for transporter interaction. |

| Ganoderic Acid A | NF-κB, STAT3 | +++ (5-10 | Moderate | Strongest general anti-inflammatory; less specific for lipid efflux. |

| Ganoderic Acid Me | NF-κB, VEGF | ++ | Low | Methyl ester derivative; higher bioavailability but lower receptor affinity. |

| Ganoderic Acid D | mTOR, SIRT1 | + | Moderate | Primarily cytotoxic/anti-cancer focus. |

Data Interpretation: While Ganoderic Acid A is a more potent general NF-κB inhibitor, Ganoderenic Acid G distinguishes itself by bridging the gap between lipid metabolism and immunity, making it a superior candidate for metabolic inflammation (meta-inflammation) .

Conclusion & Future Outlook

Ganoderenic acid G represents a "second-generation" natural product target. Moving beyond simple antioxidant claims, rigorous data supports its role as a specific modulator of the macrophage cholesterol-inflammation loop.

Developmental Trajectory:

-

PK Optimization: The carboxylic acid moiety limits oral bioavailability. Ester prodrug strategies (e.g., methyl ganoderenate G) should be explored to enhance cellular permeation, relying on intracellular esterases to release the active GAG.

-

Combination Therapy: Given its distinct mechanism (LXR/ABCA1 axis), GAG shows theoretical synergy with statins or standard NSAIDs, potentially allowing for dose reduction of synthetic agents.

Researchers are advised to focus on the ABCA1-dependent inflammasome inhibition pathway, as this represents the most patentable and scientifically novel aspect of GAG pharmacology.

References

-

Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Comprehensive meta-analysis of cytokine inhibition (TNF-α, IL-6) by the triterpenoid class.

-

Research Progress on the Biological Activity of Ganoderic Acids (2019-2024). Source: MDPI (Biomolecules/Life). URL:[Link] Relevance: Specifically cites "GA-A, B, C6, and G" in the promotion of cholesterol efflux mediated by ABCA1/G1.

-

Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation via FXR. Source: PubMed Central. URL:[Link] Relevance: Validates the nuclear receptor (FXR/LXR) binding capability of the Ganoderic acid scaffold.

-

Structure-Activity Relationship of Ganoderma Triterpenoids. Source: Encyclopedia.pub.[8] URL:[Link] Relevance: Details the specific chemical features of Ganoderenic acids (double bonds) versus Ganoderic acids.

Sources

- 1. Ganoapplanilactone C from Ganoderma applanatum Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK/mTOR-Mediated Lipid Regulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for isolation of Ganoderenic acid G from Ganoderma

Application Note: High-Purity Isolation of Ganoderenic Acid G from Ganoderma lucidum via Reversed-Phase HPLC

Executive Summary

This application note details a robust protocol for the isolation and purification of Ganoderenic Acid G (GAG) from the fruiting bodies of Ganoderma lucidum. Unlike common pharmaceutical targets, Ganoderma triterpenoids (ganoderic and ganoderenic acids) present a significant separation challenge due to their structural isomerism and similar polarity.

This guide moves beyond standard analytical detection, focusing on preparative isolation . It emphasizes a critical "Acidic Ethyl Acetate" enrichment step to remove interfering polysaccharides and non-polar sterols, followed by a shallow-gradient HPLC method using an acidified mobile phase to suppress ionization and maximize resolution (

Chemical Context & Separation Logic

Target Molecule: Ganoderenic Acid G (Lanostane-type triterpenoid).[1][2] Key Challenge:

-

Structural Similarity: Co-elution with Ganoderic Acid B, Ganoderenic Acid D, and Ganoderic Acid G is common.

-

Ionization: The C-26 carboxylic acid group causes peak tailing and retention time shifting if pH is not controlled.

-

Detection: Triterpenoids lack strong chromophores; detection relies on the

-unsaturated ketone moiety (typically

The Solution:

-

Sample Prep: Liquid-Liquid Extraction (LLE) to isolate the Acidic Ethyl Acetate Soluble Material (AESM) .

-

Mobile Phase: Acetonitrile (ACN) + 2% Acetic Acid.[2] The high acid concentration (compared to the standard 0.1%) is field-proven to maintain the triterpenoids in their non-ionized (protonated) form, significantly sharpening peak shape for preparative loading.

Experimental Workflow (Visualization)

The following diagram illustrates the critical fractionation steps required before HPLC injection to ensure column longevity and target enrichment.

Caption: Enrichment workflow for Acidic Ethyl Acetate Soluble Material (AESM). This step increases target concentration by ~10x compared to crude extract.

Detailed Protocols

Sample Preparation (AESM Enrichment)

Rationale: Direct injection of ethanol extract ruins prep columns due to precipitating polysaccharides.

-

Extraction: Pulverize 1 kg of dried Ganoderma. Extract with 95% Ethanol (10 L) under reflux for 3 hours. Repeat 3 times. Combine and evaporate to dryness.

-

Partitioning (The Clean-up):

-

Suspend residue in water (1 L).

-

Extract with Chloroform (

). Discard the water layer (contains polysaccharides). -

Extract the

layer with Saturated -

Phase Separation: The neutral triterpenes stay in

(discard or save for other analysis). The acidic triterpenes (Ganoderenic acids) move to the aqueous -

Acidification: Collect the aqueous layer. Adjust pH to 2–3 using 2N HCl.

-

Final Extraction: Extract the acidified water with Ethyl Acetate (EtOAc). Evaporate EtOAc to obtain the AESM .

-

Analytical Method (QC & Identification)

Before preparative isolation, establish purity and retention time (

-

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Cosmosil 5C18-MS-II or Agilent Zorbax SB-C18), 5 µm, 4.6 × 250 mm.

-

Temperature: 30°C.

-

Detection: 252 nm (Max absorption for conjugated enone system).[2]

-

Flow Rate: 1.0 mL/min.

Mobile Phase Gradient:

-

Solvent A: 2% Acetic Acid in Water (v/v)

-

Solvent B: Acetonitrile (ACN)

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.0 | 80 | 20 | Initial equilibration |

| 10.0 | 70 | 30 | Linear ramp |

| 40.0 | 60 | 40 | Shallow gradient for isomer separation |

| 65.0 | 40 | 60 | Elution of hydrophobic impurities |

| 70.0 | 10 | 90 | Column wash |

| 75.0 | 80 | 20 | Re-equilibration |

Semi-Preparative Isolation Protocol

Scale-up Strategy: The loading capacity is increased by using a larger column and optimizing the gradient for the specific retention window of Ganoderenic Acid G.

-

Column: Semi-Prep C18 (e.g., 10 × 250 mm, 5 µm or 10 µm).

-

Flow Rate: 4.0 – 5.0 mL/min.

-

Injection Volume: 200–500 µL (Concentration: 50 mg/mL in MeOH).

-

Fraction Collection: Time-based or Slope-based (Threshold > 10 mAU).

Optimized Prep Gradient (Isocratic Hold Strategy): Ganoderenic Acid G typically elutes between Ganoderic Acid B and D. To maximize resolution, introduce an isocratic hold.

| Time (min) | % B (ACN) | Purpose |

| 0–10 | 25 | Load sample |

| 10–60 | 25 | Slow gradient to separate early ganoderic acids |

| 60–80 | 45 (Isocratic) | Target Window for Ganoderenic Acid G |

| 80–90 | 100 | Wash |

Results & Validation Criteria

Identification of Ganoderenic Acid G

Isolates must be validated against standard references or literature data.

-

UV Spectrum:

at 252–254 nm. -

Mass Spectrometry (ESI-MS): Look for

ion in negative mode.-

Note: Differentiate from Ganoderic Acid G.

-

Ganoderic Acid G: MW ~530 Da (

)[2] -

Ganoderenic Acids typically contain a double bond in the side chain (C-20/22).

-

-

Purity Calculation: Area Normalization method at 252 nm. Target >98%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Ionization of -COOH group. | Increase acid modifier (Acetic acid) to 2% or switch to 0.1% TFA (if MS not required). |

| Co-elution | Isomers (e.g., Ganoderic Acid B). | Flatten the gradient slope (e.g., 0.2% B/min increase). Lower temperature to 20°C to utilize steric selectivity. |

| High Backpressure | Polysaccharide contamination. | Re-do the AESM enrichment (Sample Prep 4.1). Ensure sample is dissolved in 50% MeOH, not 100% ACN. |

References

-

Chen, D.H., et al. (1999). "Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae." Journal of Food and Drug Analysis, 7(4). Link

- Core Reference: Establishes the 2% Acetic Acid mobile phase system for separating Ganoderic Acid G and Ganoderenic Acid D.

- Keypour, S., et al. (2010). "Chemistry of Ganoderma lucidum triterpenoids." Advanced Pharmaceutical Bulletin. Context: Structural elucidation and UV absorption characteristics of lanostane triterpenoids.

-

Tang, W., et al. (2006).[3] "Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography." Biochemical Engineering Journal.

- Context: Preparative scale-up methodologies and solubility parameters for AESM fractions.

- Yuan, J.P., et al. (2006). "Distribution of free and esterified ergosterols in Ganoderma lucidum." Applied Microbiology and Biotechnology.

Sources

Application Note & Protocol: High-Efficiency Ethanol-Based Extraction of Ganoderenic Acid G from Ganoderma lucidum

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Ganoderenic Acid G

Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich reservoir of bioactive compounds, among which the lanostane-type triterpenoids are of significant pharmacological interest. Ganoderenic acid G, a member of this class, has garnered attention for its potential therapeutic properties. The intricate structure of these compounds necessitates a robust and efficient extraction and purification strategy to facilitate further research and development. This document provides a comprehensive, field-proven protocol for the extraction of Ganoderenic acid G using ethanol, a solvent favored for its efficacy and relatively low toxicity. We will delve into the causality behind each step, ensuring a reproducible and scalable methodology.

Principle of Extraction: Leveraging Polarity and Solvent-Solute Interactions

The successful extraction of Ganoderenic acid G hinges on the principle of "like dissolves like." Ganoderenic acids, being moderately polar compounds, exhibit favorable solubility in ethanol. The choice of ethanol concentration is a critical parameter; while absolute ethanol is effective, aqueous ethanol solutions can also be employed to modulate polarity and potentially co-extract other beneficial compounds. The application of heat and agitation increases the kinetic energy of the system, enhancing solvent penetration into the fungal matrix and facilitating the diffusion of the target molecules into the solvent.

Optimized Extraction Parameters

The following table summarizes the optimized parameters for the ethanol-based extraction of triterpenoids, including Ganoderenic acid G, from Ganoderma lucidum. These parameters have been derived from empirical studies aimed at maximizing yield.[1][2][3]

| Parameter | Optimal Value | Rationale |

| Solvent | 100% Ethanol | Maximizes the solubility of the relatively non-polar triterpenoid backbone. |

| Temperature | 60.22°C | Enhances solubility and diffusion rates without causing significant degradation of the target compound. |

| Extraction Time | 6.00 hours | Provides sufficient time for the solvent to penetrate the plant matrix and for the triterpenoids to diffuse into the solvent. |

| Solid-to-Liquid Ratio | 1:50 (g/mL) | Ensures an adequate volume of solvent to fully immerse the sample and create a sufficient concentration gradient to drive extraction.[4] |

Visualizing the Extraction Workflow

The following diagram illustrates the key stages of the extraction and purification process for Ganoderenic acid G.

Caption: Workflow for the extraction and purification of Ganoderenic Acid G.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with checkpoints for assessing the efficiency of each stage.

Part 1: Preparation of Ganoderma lucidum

-

Drying: Dry the fruiting bodies of Ganoderma lucidum at 60°C in a drying oven until a constant weight is achieved. This step is crucial to remove moisture, which can interfere with the extraction efficiency of ethanol.[5]

-

Grinding: Grind the dried mushroom into a fine powder (60-100 mesh). This increases the surface area available for solvent interaction, significantly improving extraction yield.[6]

Part 2: Ethanol Extraction

-

Extraction Setup: In a round-bottom flask, combine the powdered Ganoderma lucidum with 100% ethanol at a solid-to-liquid ratio of 1:50 (w/v).[4]

-

Reflux Extraction: Connect the flask to a reflux condenser and heat the mixture to 60.22°C in a water bath. Maintain this temperature for 6 hours with continuous stirring.[1][2][3] The reflux setup prevents the loss of solvent due to evaporation.

-

Filtration: After extraction, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the ethanol extract from the solid residue.

-

Repeat Extraction (Optional but Recommended): To maximize the yield, the solid residue can be subjected to a second round of extraction under the same conditions.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a crude triterpenoid-rich extract.

Part 3: Purification of Ganoderenic Acid G

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate Ganoderenic acid G.

-

Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate. Ganoderenic acids will preferentially move to the ethyl acetate phase.[7]

-

Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol.[8] Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Ganoderenic acid G (as identified by TLC against a standard) and further purify them using preparative HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile and acidified water.[9][10]

Part 4: Analysis and Quantification

-

Analytical HPLC: The purity of the isolated Ganoderenic acid G should be assessed using analytical HPLC with a UV detector set at 252 nm.[5][9]

-

Quantification: Prepare a calibration curve using a certified standard of Ganoderenic acid G. The concentration in the purified sample can be determined by comparing its peak area to the calibration curve.[5]

Advanced Extraction Techniques

To enhance extraction efficiency and reduce processing time, modern techniques can be employed:

-

Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves can disrupt the cell walls of the mushroom, facilitating solvent penetration and significantly reducing extraction time.[4][11][12][13][14] Studies have shown that optimal UAE conditions can be around 95% ethanol for approximately 5.4 minutes.[4]

-

Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and the sample, leading to a faster extraction process.[15][16][17] Optimal conditions for MAE of triterpenoids have been reported as 95% ethanol at 90°C for 5 minutes.[16]

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of analytical checkpoints. The purity of the final product should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to validate its chemical structure.[18]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction of Ganoderenic acid G from Ganoderma lucidum using ethanol. By understanding the principles behind each step and adhering to the optimized parameters, researchers can reliably obtain high-purity Ganoderenic acid G for further investigation into its promising biological activities.

References

-

Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Food Chemistry. [Link]

-

Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Academia.edu. [Link]

-

Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. ResearchGate. [Link]

-

Cui, J., et al. (2023). Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum. Food Chemistry. [Link]

-

Ma, H., et al. (2014). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. ResearchGate. [Link]

-

Ma, H., et al. (2014). Optimization of ultrasonic-assisted co-extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLoS One. [Link]

-

Chen, D. H., & Chen, W. K. D. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]

-

Feng, J., et al. (2018). Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor. Molecules. [Link]

-

Chen, D. H., & Chen, W. K. D. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]

-

Chen, Y., et al. (2019). Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction. Journal of Food Processing and Preservation. [Link]

- CN104031107A - Method for extracting ganoderic acid A

-

Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction of Medicinal Mushrooms. Hielscher Ultrasonics. [Link]

-

Papagianni, M. (2007). Current Techniques for the Cultivation of Ganoderma lucidum for the Production of Biomass, Ganoderic Acid and Polysaccharides. Food Technology and Biotechnology. [Link]

-

Wang, Y., et al. (2018). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Biomedical Chromatography. [Link]

-

Chen, Y., et al. (2007). Microwave-assisted extraction used for the isolation of total triterpenoid saponins from Ganoderma atrum. Semantic Scholar. [Link]

-

Chen, Y., et al. (2007). Microwave-assisted extraction used for the isolation of total triterpenoid saponins from Ganoderma atrum. ResearchGate. [Link]

-

Wu, T., et al. (2021). Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. Journal of Functional Foods. [Link]

-

Murata, T., et al. (2017). Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. ResearchGate. [Link]

-

Luo, X., et al. (2024). Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum. Journal of Jilin Institute of Chemical Technology. [Link]

-

Pérez-García, P., et al. (2023). Ethanolic Extract of Ganoderma mexicanum Pat. Mycelium: A Source of Bioactive Compounds with Antiproliferative Activity and Potential PPAR-γ Natural Ligands. Molecules. [Link]

-

Cör, D., et al. (2018). Ganoderma lucidum Ethanol Extracts Enhance Re-Epithelialization and Prevent Keratinocytes from Free-Radical Injury. Molecules. [Link]

Sources

- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 9. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hielscher.com [hielscher.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum [xuebao.jlict.edu.cn]

- 18. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderenic acid G solubility in DMSO and chloroform for cell assays

Application Note: Solubilization and Handling of Ganoderenic Acid G for In Vitro Bioassays

Executive Summary